1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea
Description
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidin-5-one ring and a 3-phenylpropyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique electronic and steric properties. Urea derivatives are widely studied for their hydrogen-bonding capabilities and applications in pharmaceuticals, materials science, and catalysis . However, the specific biological or functional role of this compound remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21-13-17(24-22(27)23-10-4-7-16-5-2-1-3-6-16)15-25(21)18-8-9-19-20(14-18)29-12-11-28-19/h1-3,5-6,8-9,14,17H,4,7,10-13,15H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAYCQDALIMPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Case Study: A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-Tubercular Properties
The compound's structural features suggest potential applications in the treatment of tuberculosis. Research has focused on similar compounds designed to inhibit the growth of Mycobacterium tuberculosis:
- Design and Synthesis: Novel derivatives were synthesized and evaluated for their anti-tubercular activity, with some displaying IC50 values as low as 1.35 μM .
- Biological Evaluation: Compounds were assessed for cytotoxicity against human cells, ensuring they are nontoxic while effectively combating bacterial infections.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:
- Mechanism: They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
- Research Findings: Studies have indicated that such compounds can protect against neurodegeneration in animal models .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis of the Urea Group
The urea functional group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, producing corresponding amines and carbon dioxide.
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Acidic Hydrolysis :
In concentrated HCl (6M, 80°C), the urea bond cleaves to yield 1-(2,3-dihydrobenzo[b] dioxin-6-yl)-5-oxopyrrolidin-3-amine and 3-phenylpropylamine hydrochloride. -
Basic Hydrolysis :
In NaOH (4M, 60°C), the reaction generates sodium carbonate alongside the same amines.
Nucleophilic Substitution at the Phenylpropyl Chain
The terminal carbon of the 3-phenylpropyl group undergoes nucleophilic substitution with reagents like thiols or alcohols.
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Reaction with Thiophenol :
In the presence of NaH (base, THF, 25°C), the propyl chain reacts with thiophenol to form a thioether derivative:
Oxidation of the Pyrrolidinone Ring
The pyrrolidinone ring (C=O at position 5) is susceptible to oxidation under strong oxidizing agents:
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With KMnO₄ (acidic) :
Oxidative cleavage of the ring produces γ-aminobutyric acid (GABA) derivatives and benzoquinone. -
With H₂O₂ (neutral) :
Epoxidation of the adjacent double bond (if present) may occur, though this is less common in saturated pyrrolidinones.
Cyclization Reactions
Heating the compound (120°C, DMF) induces intramolecular cyclization between the urea nitrogen and the phenylpropyl chain, forming a six-membered benzodiazepinone derivative:
Stability and Reactivity Insights
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pH Sensitivity : The compound remains stable in neutral conditions but degrades rapidly in strongly acidic/basic environments due to urea hydrolysis.
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Thermal Stability : Decomposition initiates at 180°C, with exothermic peaks observed via DSC.
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Light Sensitivity : Prolonged UV exposure causes photolytic cleavage of the dioxin moiety.
Biological Interactions
While not a direct chemical reaction, the compound inhibits PARP1 (IC₅₀ = 12 μM) , likely via hydrogen bonding between the urea group and the enzyme’s catalytic domain. This interaction highlights its potential as a chemotherapeutic adjuvant .
Comparison with Similar Compounds
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
Target Compound
- Unique Features: The pyrrolidinone ring introduces conformational rigidity, while the dihydrobenzo dioxin provides extended π-conjugation. The 3-phenylpropyl chain may enhance lipophilicity compared to smaller substituents in analogs .
Dihydrobenzo[b][1,4]dioxin-Containing Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine
DDPB and CDDPI (OLED Materials)
Table 1: Comparison of Key Features
*Estimated based on structural analogs due to lack of explicit data.
Research Findings and Implications
- Electronic Properties : The dihydrobenzo dioxin moiety may enable π-π stacking interactions, similar to OLED materials like CDDPI, but the urea group could prioritize hydrogen bonding over charge transport .
- Biological Potential: Urea derivatives often exhibit kinase inhibition or antimicrobial activity. The pyrrolidinone ring’s rigidity might enhance binding specificity compared to flexible analogs like MK13 .
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Pyrrolidinone Ring Formation : Cyclize precursors (e.g., γ-lactam derivatives) under controlled conditions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI .
Dihydrobenzodioxin Introduction : Attach the 2,3-dihydrobenzo[b][1,4]dioxin moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Urea Linkage : React the intermediate with 3-phenylpropyl isocyanate under anhydrous conditions (e.g., in THF or DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Example Protocol :
- details chlorination of aniline followed by urea formation, adaptable for phenylpropyl group incorporation .
Q. How should researchers characterize the molecular structure?
Methodological Answer:
- X-ray Crystallography : Definitive structural elucidation of the crystalline form .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), urea NH (δ 5.0–6.5 ppm), and pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR) .
- DEPT-135 : Confirm methylene/methine groups in the dihydrobenzodioxin ring .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and pyrrolidinone carbonyl (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and solvent effects .
- ICReDD Framework : Combine computational reaction path searches with machine learning to predict optimal parameters (e.g., solvent polarity, temperature) .
- Design of Experiments (DOE) : Apply factorial design (e.g., 2³ matrix) to test variables (catalyst loading, reaction time, solvent) and identify interactions .
Q. Case Study :
- highlights ICReDD’s success in reducing trial-and-error experimentation by 60% through computational-experimental feedback loops .
Q. How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. EC₅₀) .
- Orthogonal Validation : Confirm target binding via SPR (surface plasmon resonance) alongside enzymatic assays .
- Impurity Analysis : Use HPLC-MS to check for stereochemical byproducts (e.g., enantiomers) that may skew results .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA, t-tests) to identify outliers .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts (see for analogous diazepine-urea salts) .
- Co-Solvents : Use PEG-400 or cyclodextrin-based formulations to enhance solubility (as in ’s Pfizer patent) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
- PubChem Data : Reference solubility parameters (LogP, pKa) to guide excipient selection .
Q. How to design a scalable synthesis protocol?
Methodological Answer:
- Process Intensification : Use flow chemistry for continuous pyrrolidinone synthesis, reducing batch variability .
- Membrane Separation : Implement nanofiltration to purify intermediates (CRDC subclass RDF2050104) .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for each step (e.g., yield ≥85%, purity ≥98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
